![molecular formula C8H15ClN4O B13248989 (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)
(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemical compound that features a unique combination of a pyrrolidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out in various solvents such as water or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of new pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyrrolidine ring can interact with enzymes, modulating their activity . These interactions can lead to the compound’s bioactive effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound also features a triazole ring and is used in coordination chemistry.
(1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol: Similar in structure, this compound is used as a synthetic intermediate in various chemical reactions.
Uniqueness
What sets (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride apart is its combination of a pyrrolidine ring and a triazole ring. This unique structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H15ClN4O |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
[1-[[(2S)-pyrrolidin-2-yl]methyl]triazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7;/h5,7,9,13H,1-4,6H2;1H/t7-;/m0./s1 |
InChI Key |
QCPMTHXTKALMKP-FJXQXJEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=C(N=N2)CO.Cl |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
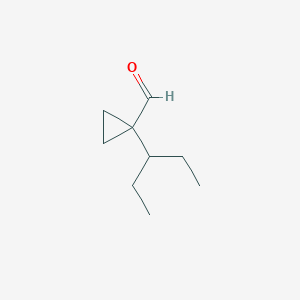
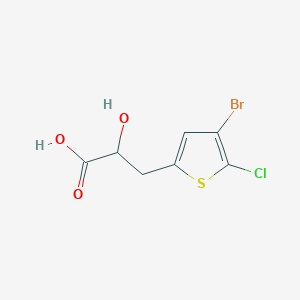
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
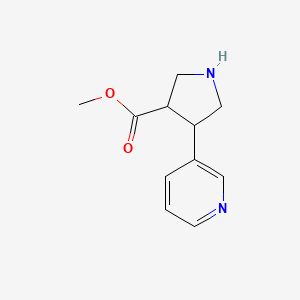
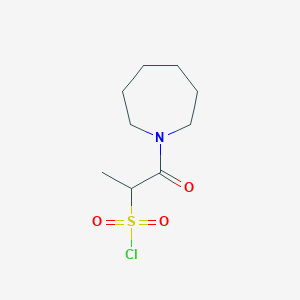
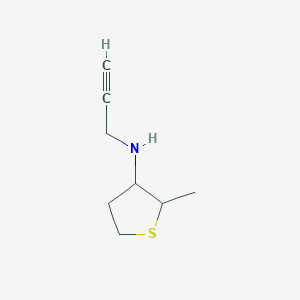
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)
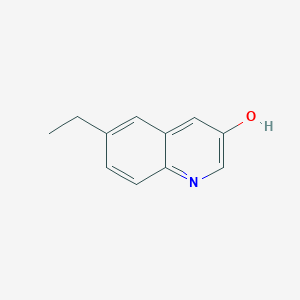
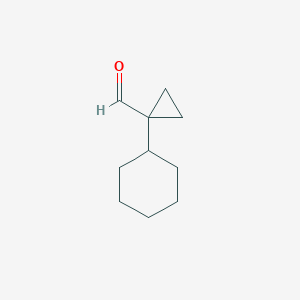
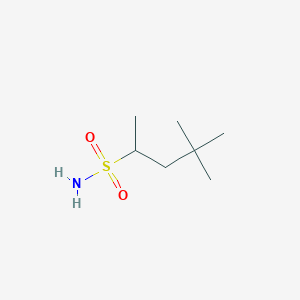
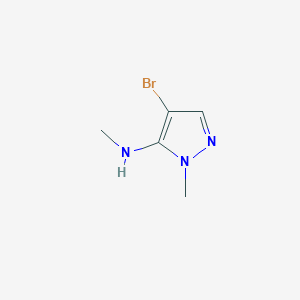
![(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)

